Cas no 81760-10-3 (1-Butanamine, 3-methyl-N-(2-methylpropyl)-)
1-Butanamine, 3-methyl-N-(2-methylpropyl)- Chemical and Physical Properties
Names and Identifiers
-
- 1-Butanamine, 3-methyl-N-(2-methylpropyl)-
- 3-methyl-N-(2-methylpropyl)butan-1-amine
- AKOS000232326
- 1-Butanamine, 3-methyl, N-(2-methylpropyl)
- 81760-10-3
- SCHEMBL7778093
- GWMSJUSASQVTDR-UHFFFAOYSA-N
- EN300-7086345
- (3-methylbutyl)(2-methylpropyl)amine
- DTXSID10335774
-
- Inchi: 1S/C9H21N/c1-8(2)5-6-10-7-9(3)4/h8-10H,5-7H2,1-4H3
- InChI Key: GWMSJUSASQVTDR-UHFFFAOYSA-N
- SMILES: N(CC(C)C)CCC(C)C
Computed Properties
- Exact Mass: 143.167399674g/mol
- Monoisotopic Mass: 143.167399674g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 10
- Rotatable Bond Count: 5
- Complexity: 67.1
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.9
- Topological Polar Surface Area: 12Ų
1-Butanamine, 3-methyl-N-(2-methylpropyl)- Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-7086345-0.05g |
(3-methylbutyl)(2-methylpropyl)amine |
81760-10-3 | 0.05g |
$348.0 | 2023-05-25 | ||
| Enamine | EN300-7086345-0.1g |
(3-methylbutyl)(2-methylpropyl)amine |
81760-10-3 | 0.1g |
$364.0 | 2023-05-25 | ||
| Enamine | EN300-7086345-0.25g |
(3-methylbutyl)(2-methylpropyl)amine |
81760-10-3 | 0.25g |
$381.0 | 2023-05-25 | ||
| Enamine | EN300-7086345-0.5g |
(3-methylbutyl)(2-methylpropyl)amine |
81760-10-3 | 0.5g |
$397.0 | 2023-05-25 | ||
| Enamine | EN300-7086345-1.0g |
(3-methylbutyl)(2-methylpropyl)amine |
81760-10-3 | 1g |
$414.0 | 2023-05-25 | ||
| Enamine | EN300-7086345-2.5g |
(3-methylbutyl)(2-methylpropyl)amine |
81760-10-3 | 2.5g |
$810.0 | 2023-05-25 | ||
| Enamine | EN300-7086345-5.0g |
(3-methylbutyl)(2-methylpropyl)amine |
81760-10-3 | 5g |
$1199.0 | 2023-05-25 | ||
| Enamine | EN300-7086345-10.0g |
(3-methylbutyl)(2-methylpropyl)amine |
81760-10-3 | 10g |
$1778.0 | 2023-05-25 | ||
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1945254-50mg |
n-Isobutyl-3-methylbutan-1-amine |
81760-10-3 | 98% | 50mg |
¥10317.00 | 2024-07-28 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1945254-100mg |
n-Isobutyl-3-methylbutan-1-amine |
81760-10-3 | 98% | 100mg |
¥10039.00 | 2024-07-28 |
1-Butanamine, 3-methyl-N-(2-methylpropyl)- Related Literature
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Lei Yang,Yuan Zeng,Haibo Wu,Chunwu Zhou,Lei Tao J. Mater. Chem. B, 2020,8, 1383-1388
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Chengbin Yang,Hing Lun Tsang,Pui Man Lau,Ken-Tye Yong,Ho Pui Ho,Siu Kai Kong Analyst, 2017,142, 3579-3587
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Jialiang Yuan,Ran Dong,Yuan Li,Yang Liu,Zhuo Zheng,Yuxia Liu,Yan Sun,Benhe Zhong,Zhenguo Wu,Xiaodong Guo Chem. Commun., 2021,57, 13004-13007
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Doug Ogrin,Laura H. van Poppel,Simon G. Bott,Andrew R. Barron Dalton Trans., 2004, 3689-3694
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Hyejin Moon,Aaron R. Wheeler,Robin L. Garrell,Chang-Jin “CJ” Kim Lab Chip, 2006,6, 1213-1219
Additional information on 1-Butanamine, 3-methyl-N-(2-methylpropyl)-
Introduction to 1-Butanamine, 3-methyl-N-(2-methylpropyl)- (CAS No. 81760-10-3) and Its Emerging Applications in Chemical and Pharmaceutical Research
The compound 1-Butanamine, 3-methyl-N-(2-methylpropyl)-, identified by the CAS number 81760-10-3, is a specialized organic molecule that has garnered significant attention in the fields of chemical synthesis and pharmaceutical development. This amine derivative, characterized by its complex branched structure, exhibits unique chemical properties that make it a valuable intermediate in the synthesis of various bioactive molecules. Its molecular formula and structural configuration contribute to its versatility, enabling its use in multiple synthetic pathways and applications.
At the core of understanding this compound lies its nomenclature, which reflects its intricate chemical composition. The name 1-Butanamine, 3-methyl-N-(2-methylpropyl)- explicitly denotes the presence of a butanamine backbone with substituents at specific positions. The 3-methyl group and the N-(2-methylpropyl) moiety are key structural features that influence its reactivity and functionality. Such structural details are critical for chemists and researchers who aim to harness its potential in drug discovery and material science.
In recent years, the pharmaceutical industry has seen a surge in the demand for novel intermediates that can facilitate the development of targeted therapies. The compound 1-Butanamine, 3-methyl-N-(2-methylpropyl)- has emerged as a promising candidate due to its ability to serve as a precursor in the synthesis of various pharmacologically active agents. Its unique amine functionality allows for further derivatization, enabling the creation of molecules with tailored biological activities. This has led to increased interest in exploring its role in medicinal chemistry.
One of the most compelling aspects of this compound is its utility in the synthesis of bioactive molecules that target specific biological pathways. Researchers have leveraged its structural framework to develop novel compounds with potential applications in treating neurological disorders, inflammatory conditions, and infectious diseases. The ability to modify its structure at multiple points provides chemists with a high degree of flexibility, allowing for the optimization of pharmacokinetic and pharmacodynamic properties.
The latest advancements in synthetic chemistry have further highlighted the importance of 1-Butanamine, 3-methyl-N-(2-methylpropyl)- as a building block. Modern techniques such as transition metal-catalyzed reactions and asymmetric synthesis have enabled more efficient and scalable production methods. These innovations have not only improved the availability of the compound but also opened new avenues for its application in complex molecular architectures.
In addition to its pharmaceutical applications, this compound has shown promise in materials science. Its ability to form stable derivatives with other functional groups makes it a valuable component in the development of advanced polymers and coatings. These materials exhibit enhanced mechanical properties and chemical resistance, making them suitable for use in industrial and technological applications.
The growing body of research on 1-Butanamine, 3-methyl-N-(2-methylpropyl)- underscores its significance as a versatile intermediate. Studies have demonstrated its role in facilitating cross-coupling reactions, which are essential for constructing complex organic molecules. Such reactions are pivotal in drug development, allowing for the efficient assembly of intricate molecular structures.
Furthermore, the compound's compatibility with green chemistry principles has made it an attractive choice for sustainable synthetic processes. Researchers have explored methods to minimize waste and reduce energy consumption during its production, aligning with global efforts to promote environmentally friendly practices.
The future prospects of 1-Butanamine, 3-methyl-N-(2-methylpropyl)- are promising, with ongoing research aimed at uncovering new applications and optimizing synthetic routes. As our understanding of molecular interactions continues to evolve, this compound is expected to play an increasingly important role in both academic research and industrial applications.
In conclusion, 1-Butanamine, 3-methyl-N-(2-methylpropyl)- (CAS No. 81760-10-3) is a multifaceted molecule with significant potential across multiple domains. Its unique structural features and reactivity make it an invaluable intermediate in pharmaceutical synthesis and materials science. As research progresses, we can anticipate even broader applications for this compound, further solidifying its importance in modern chemical research.
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